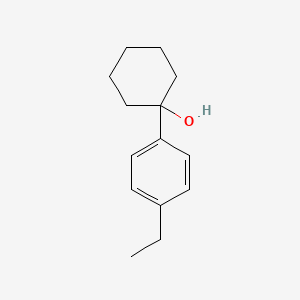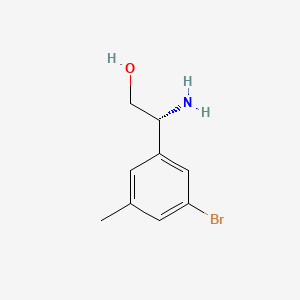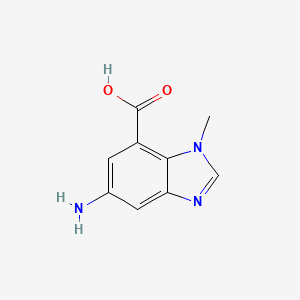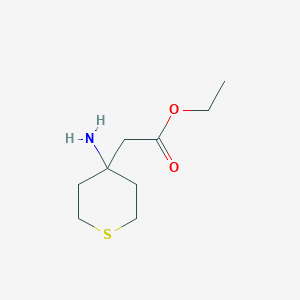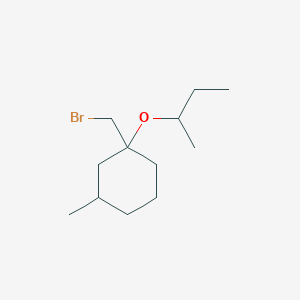
1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane is an organic compound that belongs to the class of cyclohexanes It features a bromomethyl group, a sec-butoxy group, and a methyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane typically involves the following steps:
Starting Material: The synthesis begins with 3-methylcyclohexanol.
Bromination: The hydroxyl group of 3-methylcyclohexanol is converted to a bromomethyl group using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).
Etherification: The bromomethyl intermediate is then reacted with sec-butyl alcohol in the presence of a base such as sodium hydride (NaH) to form the sec-butoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of bioactive compounds.
Medicine: May serve as a precursor for pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in substitution reactions. The sec-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-1-(methoxy)-3-methylcyclohexane: Similar structure but with a methoxy group instead of a sec-butoxy group.
1-(Chloromethyl)-1-(sec-butoxy)-3-methylcyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-(sec-butoxy)-4-methylcyclohexane: Similar structure but with the methyl group at the 4-position instead of the 3-position.
Uniqueness
1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane is unique due to the combination of its bromomethyl and sec-butoxy groups, which provide distinct reactivity and steric properties
Properties
Molecular Formula |
C12H23BrO |
|---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
1-(bromomethyl)-1-butan-2-yloxy-3-methylcyclohexane |
InChI |
InChI=1S/C12H23BrO/c1-4-11(3)14-12(9-13)7-5-6-10(2)8-12/h10-11H,4-9H2,1-3H3 |
InChI Key |
OIBUDGGIHNMSTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1(CCCC(C1)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


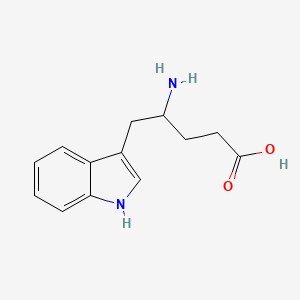
![Isoxazolo[5,4-d]-pyrimidone](/img/structure/B13547007.png)
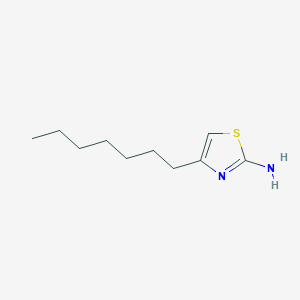
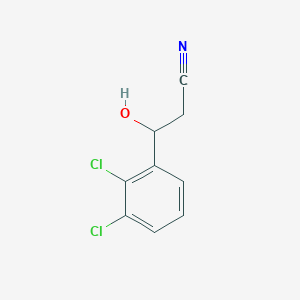
![1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13547020.png)
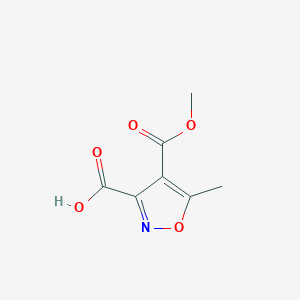
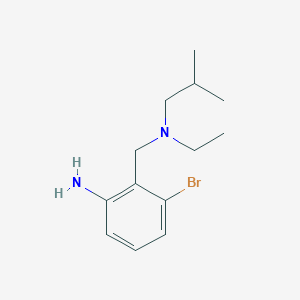
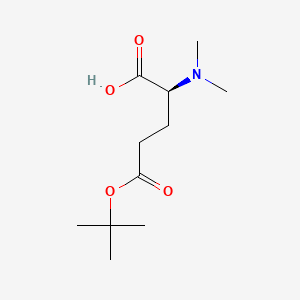
![1H-imidazo[1,2-a]imidazole](/img/structure/B13547046.png)
